
S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate is a chemical compound known for its unique properties and applications. This compound is part of the phosphorodithioate family, which is characterized by the presence of phosphorus, sulfur, and fluorine atoms. The presence of fluorine atoms in the compound significantly influences its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate typically involves the reaction of phosphorus pentasulfide with 2,2,3,3-tetrafluoropropanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
P2S5+2C3H4F4OH→(C3H4F4O)2P2S5+H2S
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphorothioates
Reduction: Phosphines
Substitution: Various substituted phosphorodithioates
Scientific Research Applications
S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. The presence of fluorine atoms enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- O,O-Diethyl S-ethyl phosphorodithioate
- O,O-Dimethyl S-methyl phosphorodithioate
- O,O-Diethyl S,S-dipropyl phosphorodithioate
Uniqueness
S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, enhanced reactivity, and improved binding affinity to molecular targets.
Properties
CAS No. |
135294-67-6 |
|---|---|
Molecular Formula |
C8H11F8O2PS2 |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
ethylsulfanyl-sulfanylidene-bis(2,2,3,3-tetrafluoropropoxy)-λ5-phosphane |
InChI |
InChI=1S/C8H11F8O2PS2/c1-2-21-19(20,17-3-7(13,14)5(9)10)18-4-8(15,16)6(11)12/h5-6H,2-4H2,1H3 |
InChI Key |
IJMJLOIZHGFKRX-UHFFFAOYSA-N |
Canonical SMILES |
CCSP(=S)(OCC(C(F)F)(F)F)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7,7-dimethyl-2-(prop-2-enylcarbamothioylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B14170751.png)
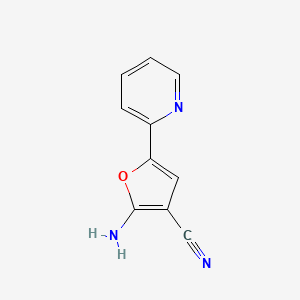
![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)

![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)
![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
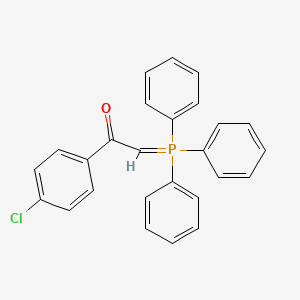
![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)
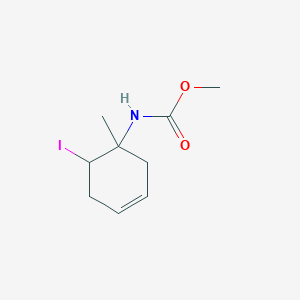
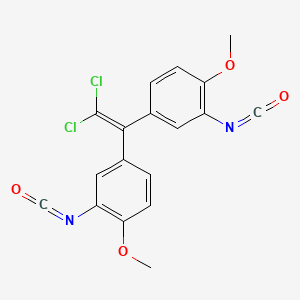
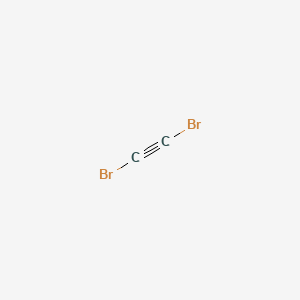
![N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine](/img/structure/B14170812.png)
![9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole](/img/structure/B14170817.png)
